molecular formula C11H12N4O2 B1396517 Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate CAS No. 1706460-54-9

Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate

Cat. No.: B1396517
CAS No.: 1706460-54-9
M. Wt: 232.24 g/mol
InChI Key: DYNDZQDVWSSPBL-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-(1H-tetrazol-1-ylmethyl)benzoate is synthesized as part of a study focusing on the synthesis of tetrazole derivatives, showcasing its relevance in organic synthesis and chemical characterization (Dalal & Mekky, 2022).

Antibacterial and Anticonvulsant Evaluation

Antiplatelet Activity

  • Derivatives of ethyl 4-benzoate compounds, similar to this compound, have been studied for their potential antiplatelet activity, indicating a possible pharmacological application (Chen et al., 2008).

Luminescence and Coordination Polymers

  • This compound and its related compounds are used in the construction of coordination polymers, contributing to luminescence and magnetic behavior studies (Song et al., 2009).

Supramolecular Structures

  • Studies involving similar tetrazole-based compounds focus on hydrogen-bonded supramolecular structures, highlighting the compound's role in advanced molecular engineering (Portilla et al., 2007).

Synthesis of N-Substituted Thiazolidines

  • This compound is relevant in the synthesis of complex organic compounds, such as N-substituted thiazolidines, showcasing its role in organic chemistry and drug synthesis (Katritzky, Singh, & He, 2002).

Synthesis of β-Resorcylic Ester Derivatives

  • The compound's derivatives are used in synthesizing various ester derivatives, indicating its utility in chemical synthesis processes (Bartlett, Holker, O'Brien, & Simpson, 1983).

Fluorescent Probe Development

  • This compound-related compounds are used in developing fluorescent probes with applications in real-time monitoring of environmental factors like carbon dioxide levels (Wang et al., 2015).

Properties

IUPAC Name

ethyl 4-(tetrazol-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)10-5-3-9(4-6-10)7-15-8-12-13-14-15/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNDZQDVWSSPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301210336
Record name Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706460-54-9
Record name Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706460-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(1H-tetrazol-1-ylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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